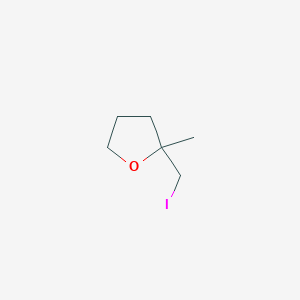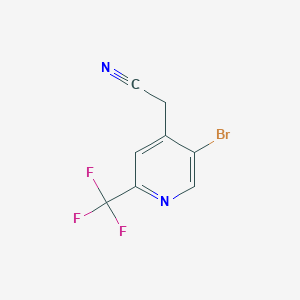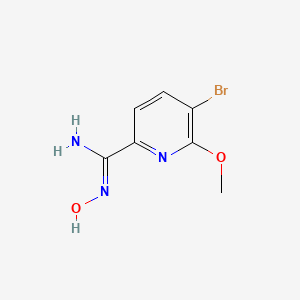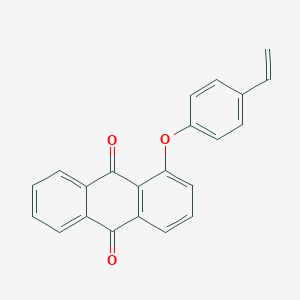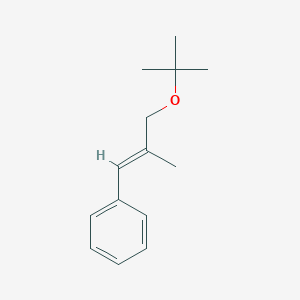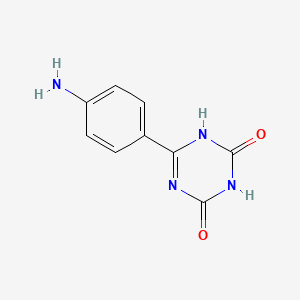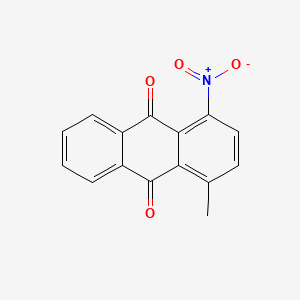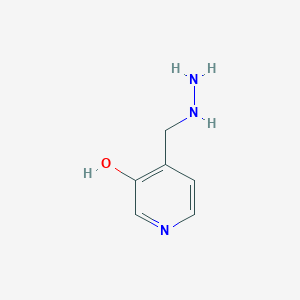
6-Bromo-3-chloropyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-chloropyrazine-2-carboxamide is an organic compound with the molecular formula C5H3BrClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carboxamide typically involves the bromination and chlorination of pyrazine derivatives. One common method involves the reaction of 6-bromo-3-hydroxypyrazine-2-carboxamide with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine. The reaction is carried out at elevated temperatures, typically around 100°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) in N,N-dimethylformamide (DMF) at elevated temperatures (around 105°C).
Oxidation: Reagents such as hydrogen peroxide (H2O2) can be used under acidic conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents like Pd(PPh3)4 and bases such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions can yield 6-fluoro-3-chloropyrazine-2-carboxamide .
Scientific Research Applications
6-Bromo-3-chloropyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antiviral and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a tool for studying biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is often used to inhibit enzymes or proteins involved in disease pathways. For example, it can inhibit RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing viral replication.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3-hydroxypyrazine-2-carboxamide: This compound is similar in structure but has a hydroxyl group instead of a chlorine atom.
6-Fluoro-3-chloropyrazine-2-carboxamide: This compound has a fluorine atom instead of a bromine atom.
3-Bromo-6-chloropyrazine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
Uniqueness
6-Bromo-3-chloropyrazine-2-carboxamide is unique due to its specific combination of bromine and chlorine atoms, which confer distinct chemical properties. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical reactivity.
Properties
Molecular Formula |
C5H3BrClN3O |
|---|---|
Molecular Weight |
236.45 g/mol |
IUPAC Name |
6-bromo-3-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H3BrClN3O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,8,11) |
InChI Key |
DQQBBQFKCHHSRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


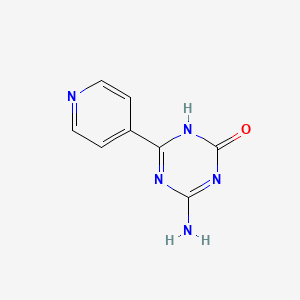
![Hexadecanamide,N-[(1S,2R)-2-hydroxy-1-[(phosphonooxy)methyl]heptadecyl]-,ammoniumsalt](/img/structure/B13128765.png)

